ethyl 4-[(2,3-dihydro-1H-indol-1-ylcarbonothioyl)amino]-4-oxobutanoate
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Overview
Description
Ethyl 4-[(2,3-dihydro-1H-indol-1-ylcarbonothioyl)amino]-4-oxobutanoate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(2,3-dihydro-1H-indol-1-ylcarbonothioyl)amino]-4-oxobutanoate typically involves the reaction of indole derivatives with carbonothioyl compounds. One common method involves the reaction of 2,3-dihydro-1H-indole with ethyl 4-oxobutanoate in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 60-80°C .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2,3-dihydro-1H-indol-1-ylcarbonothioyl)amino]-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature25-50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature0-25°C.
Substitution: Amines, thiols; reaction temperature50-80°C.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Ethyl 4-[(2,3-dihydro-1H-indol-1-ylcarbonothioyl)amino]-4-oxobutanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases and disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[(2,3-dihydro-1H-indol-1-ylcarbonothioyl)amino]-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-4-oxobutanoate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives
Uniqueness
Ethyl 4-[(2,3-dihydro-1H-indol-1-ylcarbonothioyl)amino]-4-oxobutanoate is unique due to its specific indole-based structure and the presence of the carbonothioyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H18N2O3S |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
ethyl 4-(2,3-dihydroindole-1-carbothioylamino)-4-oxobutanoate |
InChI |
InChI=1S/C15H18N2O3S/c1-2-20-14(19)8-7-13(18)16-15(21)17-10-9-11-5-3-4-6-12(11)17/h3-6H,2,7-10H2,1H3,(H,16,18,21) |
InChI Key |
FIOIPJVXOBRNAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(=O)NC(=S)N1CCC2=CC=CC=C21 |
Origin of Product |
United States |
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